18-Nor-17β-estradiol-d4 18-Nor-17β-estradiol-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208427
InChI:
SMILES:
Molecular Formula: C₁₇H₁₈D₄O₂
Molecular Weight: 262.38

18-Nor-17β-estradiol-d4

CAS No.:

Cat. No.: VC0208427

Molecular Formula: C₁₇H₁₈D₄O₂

Molecular Weight: 262.38

* For research use only. Not for human or veterinary use.

18-Nor-17β-estradiol-d4 -

Specification

Molecular Formula C₁₇H₁₈D₄O₂
Molecular Weight 262.38

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Characteristics

18-Nor-17β-estradiol-d4 has the molecular formula C₁₇H₁₈D₄O₂ and a molecular weight of 262.38 g/mol . Unlike its parent compound 17β-estradiol (C₁₈H₂₄O₂, MW: 272.38), 18-Nor-17β-estradiol-d4 lacks the methyl group at position C18, resulting in one fewer carbon atom. Additionally, four hydrogen atoms are replaced with deuterium atoms, which increases the molecular weight slightly compared to what would be expected for the non-deuterated 18-nor-estradiol.

While detailed physical property data specific to 18-Nor-17β-estradiol-d4 is limited in the scientific literature, some properties can be inferred from structurally related compounds. For instance, the related compound 17β-estradiol-d4 is described as an off-white solid with a melting point between 175-178°C . Based on structural similarities, 18-Nor-17β-estradiol-d4 would likely exhibit similar physical characteristics.

Comparative Properties of Estradiol Derivatives

The following table presents a comparison of key chemical properties between 18-Nor-17β-estradiol-d4 and related estradiol compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPhysical State
18-Nor-17β-estradiol-d4C₁₇H₁₈D₄O₂262.38Lacks C18 methyl group; contains four deuterium atomsLikely solid
17β-Estradiol-d4C₁₈H₂₀D₄O₂276.41Contains C18 methyl group; contains four deuterium atomsOff-white solid
17β-EstradiolC₁₈H₂₄O₂272.38Contains C18 methyl group; no deuterium atomsWhite crystalline solid
Estrone-d4C₁₈H₁₈D₄O₂274.39Contains ketone at C17; contains four deuterium atomsSolid

Synthesis and Preparation Methods

Purification and Quality Control

For analytical standards like 18-Nor-17β-estradiol-d4, rigorous purification and quality control measures are essential. The following table outlines typical quality control parameters for deuterated estradiol standards:

ParameterTypical SpecificationAnalytical Method
Chemical Purity≥95%HPLC, TLC
Isotopic Purity≥97%Mass Spectrometry
Deuterium DistributionPosition-specificNMR (1H, 13C)
AppearanceOff-white solidVisual inspection
SolubilityDMSO (slightly), Methanol (very slightly)Dissolution testing

Analytical Applications

Role as Internal Standard

Deuterated compounds like 18-Nor-17β-estradiol-d4 serve as valuable internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. The deuterium labeling provides a mass shift relative to the non-deuterated compound, allowing for accurate quantification in complex matrices while controlling for variations in extraction efficiency, ionization, and detection.

The strategic absence of the C18 methyl group in 18-Nor-17β-estradiol-d4 potentially offers analytical advantages in certain applications. This structural modification may alter retention time slightly compared to 17β-estradiol-d4, potentially providing better resolution from interfering compounds in complex biological matrices.

Analytical Methods Using Deuterated Estrogens

In analytical applications, deuterated estradiol derivatives have been extensively used to quantify estrogens in various biological matrices. For example, LC-MS/MS methods have been developed for the quantification of 17β-estradiol in plasma using deuterated analogs as internal standards . These methods typically involve solid-phase extraction (SPE) followed by chromatographic separation and mass spectrometric detection.

A typical analytical workflow might include:

  • Sample preparation with addition of the deuterated internal standard

  • Solid-phase extraction using C18 cartridges

  • Elution with a suitable solvent (e.g., 40% isopropanol)

  • Concentration and reconstitution

  • LC-MS/MS analysis with multiple reaction monitoring (MRM)

Mass Spectrometric Characteristics

The mass spectrometric behavior of deuterated estrogens provides valuable insights into potential applications of 18-Nor-17β-estradiol-d4. For related compounds like 17β-estradiol, fragmentation patterns in mass spectrometry typically involve sequential cleavage of the B, C, and D rings, revealing characteristic fragment ions . The deuterium labeling in 18-Nor-17β-estradiol-d4 would be expected to result in predictable mass shifts in these fragment ions, facilitating identification and quantification.

Biological Activity and Research Applications

Estrogen Receptor Interactions

While specific biological activity data for 18-Nor-17β-estradiol-d4 is limited in the available literature, inferences can be made based on the biological properties of related compounds and the known effects of C18 demethylation on estrogen receptor binding.

Estradiol and its derivatives primarily exert their biological effects through binding to estrogen receptors (ERs), specifically ERα and ERβ. The binding affinity and selectivity for these receptors are influenced by structural modifications, including changes at the C18 position.

The absence of the C18 methyl group in 18-Nor-17β-estradiol-d4 would likely alter its receptor binding properties compared to 17β-estradiol. This makes it potentially valuable for structure-activity relationship studies investigating the role of the C18 methyl group in estrogen receptor binding and activation.

Metabolic Studies and Pharmacokinetics

Deuterated compounds are particularly valuable in metabolic studies due to the kinetic isotope effect, which can slow down metabolic reactions involving the deuterated bonds. This property makes 18-Nor-17β-estradiol-d4 potentially useful for studying the metabolic pathways of estrogens.

Research has shown that estrogens undergo various metabolic transformations, including hydroxylation at different positions, which can significantly affect their biological activity . The following table summarizes key metabolic pathways observed with estradiol that might be relevant to studies using 18-Nor-17β-estradiol-d4:

Metabolic PathwayEnzyme SystemResulting MetaboliteBiological Significance
2-HydroxylationCytochrome P4502-OH-EstradiolReduced estrogenic activity
4-HydroxylationCytochrome P4504-OH-EstradiolPotential genotoxicity
16α-HydroxylationCytochrome P45016α-OH-EstradiolMaintained estrogenic activity
17β-Oxidation17β-HSDEstroneReduced estrogenic activity
GlucuronidationUGT enzymesEstradiol-glucuronidesIncreased water solubility, excretion
SulfationSulfotransferasesEstradiol-sulfatesIncreased water solubility, excretion

Effects on Cellular Processes

Research with 17β-estradiol has demonstrated various effects on cellular processes that might be relevant to studies with 18-Nor-17β-estradiol-d4. These include:

  • Modulation of cell proliferation and viability in human lens epithelial cells, with physiological concentrations (1 nM) increasing mitotic activity and pharmacological concentrations (10 μM) inducing apoptosis

  • Stabilization of mitochondrial membrane potential at physiological concentrations (0.1–10 nM)

  • Protection against hydrogen peroxide-induced oxidative stress at physiological or slightly higher concentrations (0.01–1 μM)

  • Regulation of insulin-degrading enzyme expression through estrogen receptor beta (ERβ) and phosphoinositide 3-kinase (PI3-K) signaling pathways

The structural modifications in 18-Nor-17β-estradiol-d4 might alter these effects, making comparative studies valuable for understanding structure-activity relationships.

Comparative Analysis with Related Compounds

Structural Comparisons

To better understand the potential properties and applications of 18-Nor-17β-estradiol-d4, it is instructive to compare it with structurally related compounds. The following table presents a comparative analysis focusing on structural features:

CompoundStructural CharacteristicsMolecular WeightDistinctive Structural Features
18-Nor-17β-estradiol-d4C₁₇H₁₈D₄O₂262.38Lacks C18 methyl group; contains four deuterium atoms
17β-Estradiol-d4C₁₈H₂₀D₄O₂276.41Contains C18 methyl group; contains four deuterium atoms
17β-EstradiolC₁₈H₂₄O₂272.38Contains C18 methyl group; no deuterium atoms
ent-17β-EstradiolC₁₈H₂₄O₂272.38Enantiomer of 17β-estradiol; mirror image structure
17α-EstradiolC₁₈H₂₄O₂272.38C17 epimer of 17β-estradiol; hydroxyl group in α orientation

Functional Comparisons

The functional properties of these estradiol derivatives vary based on their structural differences:

CompoundEstrogen Receptor BindingMetabolic StabilityPrimary Research Applications
18-Nor-17β-estradiol-d4Likely modified compared to 17β-estradiolPotentially enhanced due to deuterationInternal standard; structure-activity relationship studies
17β-Estradiol-d4Similar to 17β-estradiolEnhanced compared to 17β-estradiolInternal standard for 17β-estradiol quantification
17β-EstradiolHigh affinityStandard referencePrimary reference standard; biological activity studies
ent-17β-EstradiolReduced feminizing effects Similar to 17β-estradiolNeuroprotection studies without feminizing effects
17α-EstradiolLower than 17β-estradiolDifferent from 17β-estradiolComparative receptor binding studies

Research on Related Estradiol Compounds

Neuroprotective Effects

Research on estradiol derivatives has revealed interesting biological properties that might be relevant to 18-Nor-17β-estradiol-d4. For instance, ent-17β-estradiol (the enantiomer of 17β-estradiol) has been shown to possess neuroprotective properties without the feminizing actions of 17β-estradiol . This finding suggests that structural modifications to the estradiol scaffold can separate different biological activities, potentially leading to compounds with more selective effects.

The total synthesis of ent-17β-estradiol and related compounds has been achieved through a facile six-step process with 15.2% yield . This synthetic approach could potentially be adapted for the preparation of 18-Nor-17β-estradiol-d4, particularly if similar biological selectivity is desired.

Effects on Glucose Metabolism

Recent research has investigated the effects of 17β-estradiol on glucose metabolism. A systematic review and meta-analysis of randomized controlled trials found that the co-administration of 17β-estradiol and norethisterone acetate decreased glycated hemoglobin (HbA1c), fasting glucose, and insulin levels . These findings highlight the potential metabolic effects of estrogens that might be relevant to studies with 18-Nor-17β-estradiol-d4, particularly if the C18 demethylation affects these properties.

Environmental Fate and Biodegradation

Research on the environmental fate of estrogens has shown that bacterial co-cultures can effectively degrade 17β-estradiol. For example, a co-culture containing Acinetobacter and Pseudomonas strains removed approximately 98% of 17β-estradiol (5 mg/L) within 7 days . Understanding the biodegradation of estrogens is important for environmental monitoring studies, where deuterated standards like 18-Nor-17β-estradiol-d4 might be used for quantification.

Future Research Directions

Analytical Method Development

The unique properties of 18-Nor-17β-estradiol-d4 suggest potential applications in advanced analytical methods. For example:

  • Development of multi-residue methods for the simultaneous determination of multiple estrogens in environmental samples

  • Application in isotope dilution mass spectrometry for high-precision quantification

  • Use in metabolomics studies to trace estrogen metabolism pathways

  • Investigation of matrix effects in complex biological samples using 18-Nor-17β-estradiol-d4 as a probe

18-Nor-17β-estradiol-d4 represents an important addition to the toolbox of deuterated reference standards for estrogen research. Its unique structural features—the absence of the C18 methyl group and the incorporation of four deuterium atoms—make it particularly valuable for specific analytical and research applications.

The compound's potential applications span multiple fields, including analytical chemistry, metabolic studies, pharmacokinetics, and structure-activity relationship investigations. While the available literature specifically addressing 18-Nor-17β-estradiol-d4 is somewhat limited, the compound's potential value can be reasonably inferred from the known properties and applications of related estradiol derivatives.

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